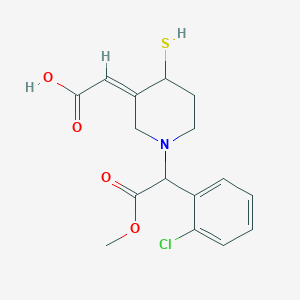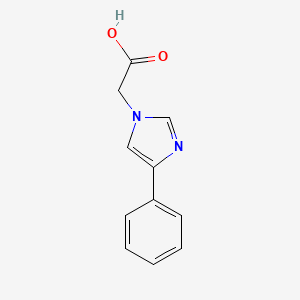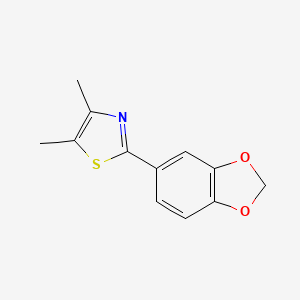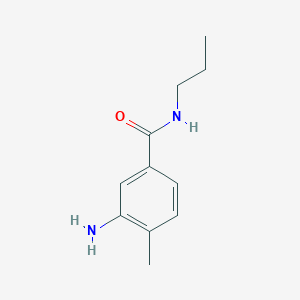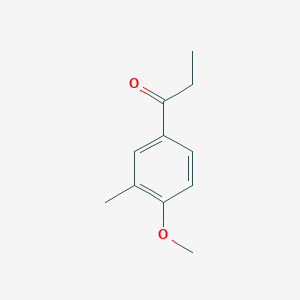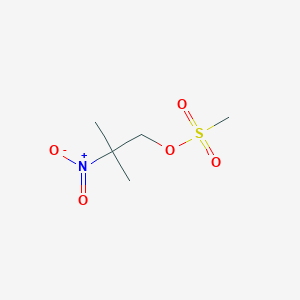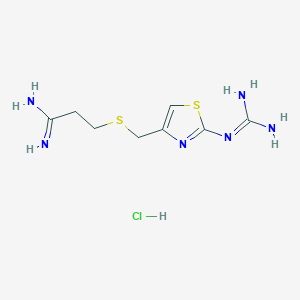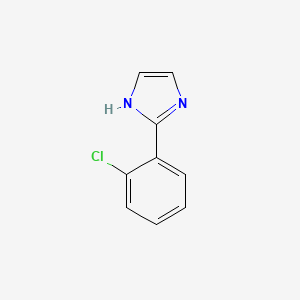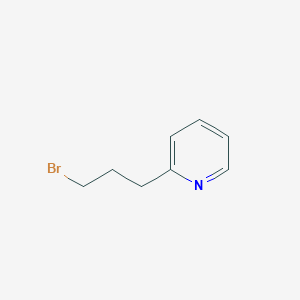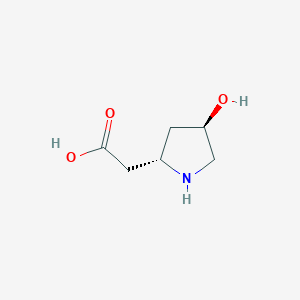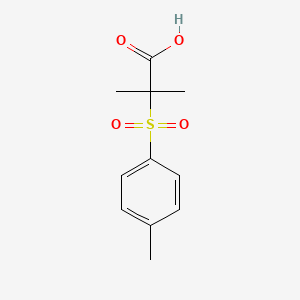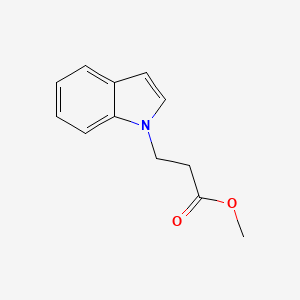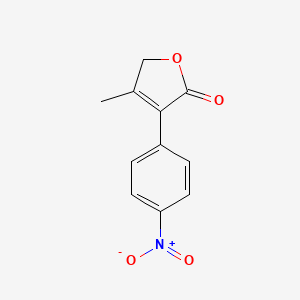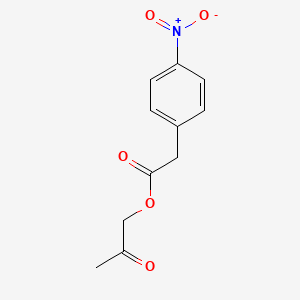
2-Oxopropyl 2-(4-nitrophenyl)acetate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxopropyl 2-(4-nitrophenyl)acetate involves the esterification of 4-nitrophenol with acetic acid using an immobilized lipase as a catalyst. This reaction typically takes place in an organic solvent such as n-heptane at a temperature of 65°C . The immobilized enzyme can achieve approximately 90% conversion of the reactants into the desired ester within 3 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of immobilized enzymes is preferred due to their reusability and stability under reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxopropyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.
Reduction: Reduction of the nitro group to an amine group.
Common Reagents and Conditions
Esterification: Typically involves acids (e.g., acetic acid) and alcohols (e.g., 4-nitrophenol) with catalysts such as immobilized lipase.
Hydrolysis: Requires water or aqueous solutions under acidic or basic conditions.
Reduction: Utilizes reducing agents like hydrogen gas or metal hydrides.
Major Products Formed
Esterification: Produces esters like this compound.
Hydrolysis: Yields 4-nitrophenol and acetic acid.
Reduction: Converts the nitro group to an amine group, forming compounds like 2-Oxopropyl 2-(4-aminophenyl)acetate.
Aplicaciones Científicas De Investigación
2-Oxopropyl 2-(4-nitrophenyl)acetate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Oxopropyl 2-(4-nitrophenyl)acetate involves its interaction with specific enzymes and molecular targets. For example, in enzyme-catalyzed reactions, the compound acts as a substrate that undergoes esterification or hydrolysis . The nitro group can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: A closely related ester with similar chemical properties and applications.
2-Oxopropyl acetate: Lacks the nitro group but shares the ester functional group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
IUPAC Name |
2-oxopropyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-8(13)7-17-11(14)6-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHIFSIYBZUQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



